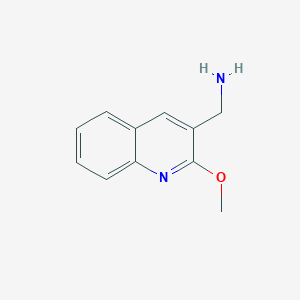
(2-Methoxyquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the second position and a methanamine group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyquinolin-3-yl)methanamine typically involves the reduction of a nitrile precursor. For instance, the reduction of 2-chloroquinoline-3-carbonitrile with lithium aluminum hydride in tetrahydrofuran yields (2-chloroquinolin-3-yl)methanamine . This intermediate can then be further modified to introduce the methoxy group at the second position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: (2-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
(2-Methoxyquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (2-Methoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The methoxy and methanamine groups enhance the compound’s ability to bind to these targets, thereby exerting its biological effects .
類似化合物との比較
(2-Chloroquinolin-3-yl)methanamine: Similar structure but with a chloro group instead of a methoxy group.
(2-Methoxyquinolin-4-yl)methanamine: Similar structure but with the methanamine group at the fourth position.
Uniqueness: (2-Methoxyquinolin-3-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(2-methoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7,12H2,1H3 |
InChIキー |
WCBFSDPRCRQDIZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2C=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
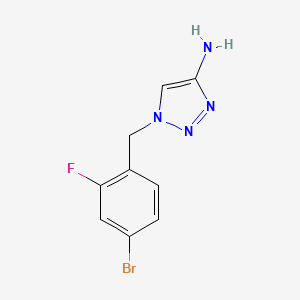
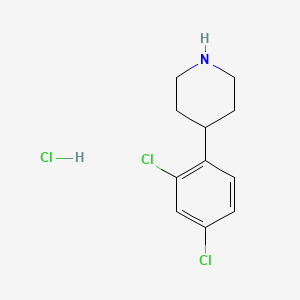
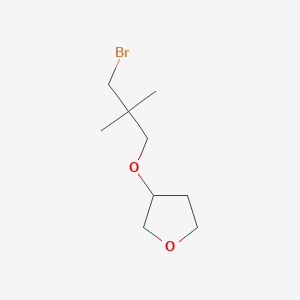




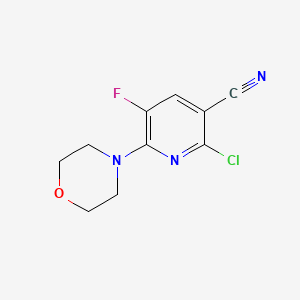


![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)
